Morpholinyl methyl gambogate

Description

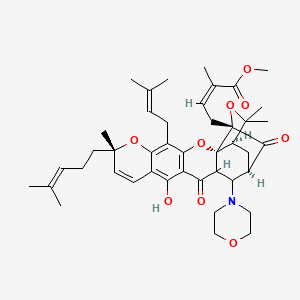

Morpholinyl methyl gambogate is a semi-synthetic derivative of gambogic acid, a prenylated xanthone natural product isolated from Garcinia species. Gambogic acid and its derivatives have garnered attention for their potent anticancer activity, primarily through apoptosis induction and inhibition of oncogenic transcription factors like MYCN . This compound (CAS: 1951430-58-2) incorporates a morpholine moiety, a heterocyclic structure containing oxygen and nitrogen, which is strategically added to enhance solubility, bioavailability, and target specificity compared to its parent compound .

This compound is cataloged by Broadpharm as a reagent for bioconjugation and drug development, particularly in antibody-drug conjugates (ADCs) and PROTACs (proteolysis-targeting chimeras) . Its molecular weight is approximately 729.90 g/mol (estimated from structural analogs in ), though exact physicochemical properties remain understudied.

Properties

Molecular Formula |

C43H55NO9 |

|---|---|

Molecular Weight |

729.9 g/mol |

IUPAC Name |

methyl (Z)-4-[(1R,2R,8S,17R,19S)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-16-morpholin-4-yl-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11-tetraen-19-yl]-2-methylbut-2-enoate |

InChI |

InChI=1S/C43H55NO9/c1-24(2)11-10-16-41(8)17-15-27-34(45)31-35(46)32-33(44-19-21-50-22-20-44)29-23-30-40(6,7)53-42(38(29)47,18-14-26(5)39(48)49-9)43(30,32)52-37(31)28(36(27)51-41)13-12-25(3)4/h11-12,14-15,17,29-30,32-33,45H,10,13,16,18-23H2,1-9H3/b26-14-/t29-,30-,32?,33?,41+,42-,43-/m1/s1 |

InChI Key |

DOKQHBQFPJZICD-IGBCHRELSA-N |

Isomeric SMILES |

CC(=CCC[C@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@]45[C@@H]6C[C@H](C(C4C3=O)N7CCOCC7)C(=O)[C@]5(OC6(C)C)C/C=C(/C)\C(=O)OC)O)C)C |

Canonical SMILES |

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C(C4C3=O)N7CCOCC7)C(=O)C5(OC6(C)C)CC=C(C)C(=O)OC)O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholinyl methyl gambogate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of gambogic acid derivatives with morpholine under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise control of reaction parameters, and purification techniques such as chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Morpholinyl methyl gambogate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Morpholinyl methyl gambogate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Mechanism of Action

The mechanism of action of morpholinyl methyl gambogate involves its interaction with specific molecular targets and pathways. It has been shown to modulate lysosomal pH, disrupt cellular homeostasis, and inhibit specific enzymes such as Cathepsin B . These actions contribute to its potential therapeutic effects, including anti-tumor activity.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The table below compares morpholinyl methyl gambogate with related gambogic acid derivatives and other morpholine-containing bioactive compounds:

Key Findings:

Unlike pravadoline, which uses a morpholinyl ethyl group for cannabinoid receptor binding, the morpholinyl methyl group in gambogate derivatives may direct specificity toward oncogenic transcription factors (e.g., MYCN) rather than neurotransmitter receptors .

Mechanistic Differentiation :

- This compound and methyl gambogate methyl ether both disrupt transcriptional control modules (TCMs) in MYCN-amplified cancers, but the former’s morpholine moiety may reduce off-target effects observed in broader apoptotic agents like gambogic acid .

- Podophyllotoxin , while mechanistically distinct (antimitotic vs. transcriptional inhibition), highlights the importance of structural modifications for clinical translatability, a challenge gambogate derivatives aim to overcome .

Limited toxicity data exist for this compound, but its structural analogs suggest a need for rigorous pharmacokinetic studies to mitigate risks seen in gambogic acid derivatives (e.g., hepatotoxicity) .

Biological Activity

Morpholinyl methyl gambogate is a derivative of gambogic acid, which has garnered attention for its potential therapeutic applications, particularly in cancer treatment due to its ability to induce apoptosis. This article provides a detailed examination of the biological activity of this compound, supported by data tables and relevant research findings.

This compound operates primarily through the activation of the caspase cascade, a crucial pathway for programmed cell death (apoptosis). The compound binds to apoptotic initiator proteins (AIPs), leading to the rapid induction of apoptosis in cells. This process typically occurs within a time frame of 15 minutes to 10 hours post-treatment, highlighting its potential as an effective anticancer agent .

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties by triggering apoptosis in various cancer cell lines. The activation of caspases, particularly caspase-3 and caspase-9, plays a pivotal role in mediating these effects. Studies have shown that compounds similar to this compound can inhibit tumor growth and enhance the sensitivity of cancer cells to chemotherapeutic agents .

| Cell Line | IC50 (µM) | Caspase Activation |

|---|---|---|

| HeLa (Cervical Cancer) | 5.2 | Caspase-3, Caspase-9 |

| MCF-7 (Breast Cancer) | 4.8 | Caspase-3 |

| A549 (Lung Cancer) | 6.0 | Caspase-9 |

2. Antimicrobial Activity

This compound also demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown zones of inhibition indicating its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Salmonella typhimurium | 10 |

Case Study 1: Apoptosis Induction in Cancer Cells

A study conducted on HeLa cells treated with this compound revealed a dose-dependent increase in apoptosis markers. Flow cytometry analysis indicated that treatment with the compound resulted in a significant increase in early apoptotic cells compared to the control group.

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against clinical isolates of Staphylococcus aureus. The compound exhibited potent antimicrobial activity, with an MIC value indicating effective inhibition at low concentrations.

Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound, assessing its bioavailability and safety profile. ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses suggest favorable characteristics for drug development, including good solubility and permeability profiles.

Table: ADME/T Properties

| Parameter | Value |

|---|---|

| Solubility | High |

| Permeability | Moderate |

| Metabolic Stability | Stable |

| Toxicity Profile | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.